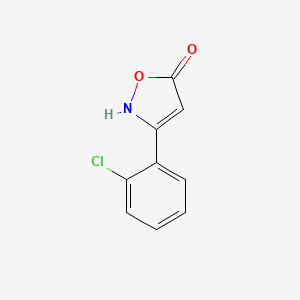

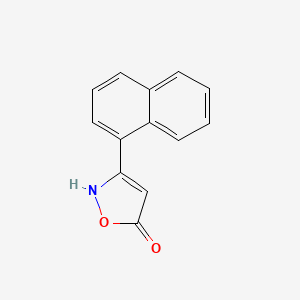

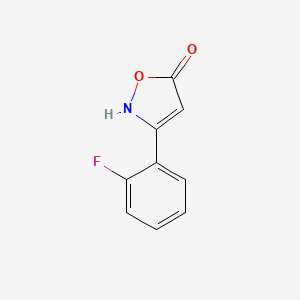

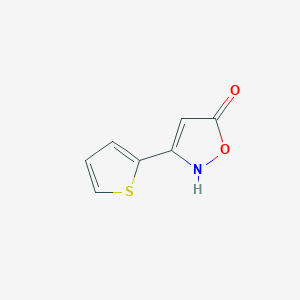

3-(Thiophen-2-yl)-1,2-oxazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based compounds are a significant class of heterocyclic compounds that have shown interesting applications in medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be established by single-crystal X-ray diffraction study . The intermolecular interactions in the solid state can be analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

Thiophene-based analogs have been used in (3 + 2) cycloaddition reactions to construct biologically active heterocyclic compounds . The potential of these reactions in heterocyclic syntheses is versatile .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can be determined using various spectroscopic techniques such as FT-IR, HRMS, and NMR .

Wirkmechanismus

Target of Action

Similar compounds have been found to target theHTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other thiophene derivatives, which often bind to their targets and modulate their activity .

Biochemical Pathways

Thiophene derivatives are known to play a significant role in various biochemical processes, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles .

Result of Action

Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. For instance, the compound’s action can be influenced by the presence of other molecules, pH levels, temperature, and the specific biological environment in which it is present .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in laboratory experiments has a number of advantages and limitations. One of the major advantages is its high solubility in a variety of solvents, which makes it easy to use in a variety of reactions. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that this compound is highly toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for the use of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in scientific research. One potential direction is the use of this compound in the development of new drugs and pharmaceuticals. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies for the treatment of various diseases. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents for use in organic synthesis.

Synthesemethoden

3-(Thiophen-2-yl)-1,2-oxazol-5-ol can be synthesized via a variety of methods. One of the most commonly used methods is the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and acetic acid. This reaction produces a mixture of this compound and 5-acetyl-2-thiophene-1,3-dicarboxylic acid. The mixture can then be separated by column chromatography and the desired compound can be obtained in high yield.

Wissenschaftliche Forschungsanwendungen

3-(Thiophen-2-yl)-1,2-oxazol-5-ol is widely used in scientific research. It has been used in the synthesis of various organic compounds, including drugs, pharmaceuticals, and other compounds of interest. It has also been used as a catalyst and reagent in a variety of reactions, including the synthesis of polymers, heterocycles, and other compounds. In addition, this compound has been used in the study of enzyme inhibition, drug metabolism, and biochemical pathways.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that thiophene derivatives play a vital role in medicinal chemistry, contributing to the development of anticancer agents and anti-atherosclerotic agents . Therefore, it can be inferred that 3-(Thiophen-2-yl)-1,2-oxazol-5-ol may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Related compounds have shown significant effects on various types of cells and cellular processes . For instance, some thiophene-based compounds have demonstrated antinociceptive, anti-inflammatory, and hypoglycemic effects in adult zebrafish . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known mechanisms of related compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet documented. Related compounds have shown significant effects at varying dosages .

Metabolic Pathways

Related compounds have been shown to undergo various metabolic reactions, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Transport and Distribution

Related compounds have shown significant subcellular localization, suggesting that this compound may also interact with various transporters or binding proteins .

Subcellular Localization

Related compounds have shown significant subcellular localization, suggesting that this compound may also be directed to specific compartments or organelles .

Eigenschaften

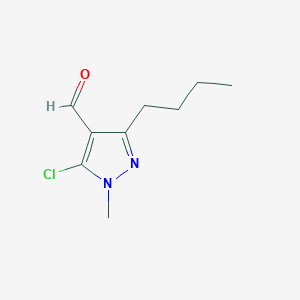

IUPAC Name |

3-thiophen-2-yl-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7-4-5(8-10-7)6-2-1-3-11-6/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWZZEMNPSYNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.